BenchChemオンラインストアへようこそ!

IT1t

CXCR4 Oligomerization Biased Signaling

IT1t is the only commercially available CXCR4 antagonist that selectively disrupts receptor homodimerization, a property AMD3100 lacks. With an IC50 of 2.1 nM (binding) and resolved co-crystal structures at 2.5–3.2 Å, it is the definitive chemical probe for oligomerization studies, structure-based drug design, and in vivo zebrafish metastasis models. The free base is prone to instability; consider the stable dihydrochloride salt (CAS 1092776-63-0) for long-term studies. Standard B2B shipping applies.

Molecular Formula C21H34N4S2
Molecular Weight 406.7 g/mol
Cat. No. B1146086
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIT1t
SynonymsIT1t
Molecular FormulaC21H34N4S2
Molecular Weight406.7 g/mol
Structural Identifiers
SMILESCC1(CN2C(=CSC2=N1)CSC(=NC3CCCCC3)NC4CCCCC4)C
InChIInChI=1S/C21H34N4S2/c1-21(2)15-25-18(14-27-20(25)24-21)13-26-19(22-16-9-5-3-6-10-16)23-17-11-7-4-8-12-17/h14,16-17H,3-13,15H2,1-2H3,(H,22,23)
InChIKeyOOSUDWRRWZVFEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





IT1t: A High-Affinity, Selective, and Well-Characterized CXCR4 Antagonist for Research and Therapeutic Development


IT1t (Isothiourea 1t, CAS 864677-55-4) is a small, drug-like, isothiourea derivative that functions as a potent, selective, and orally bioavailable antagonist of the C-X-C chemokine receptor type 4 (CXCR4) [1]. It inhibits the CXCL12/CXCR4 interaction with an IC50 of 2.1 nM in binding assays and blocks CXCL12-induced calcium mobilization with an IC50 of 1.1 nM [2]. The compound's detailed binding mode has been elucidated at 2.5–3.2 Å resolution via multiple X-ray crystal structures of the CXCR4 receptor in complex with IT1t, providing a high-resolution atomic blueprint of its interactions [3]. IT1t demonstrates functional activity across multiple species and assays, including inhibition of HIV-1 replication (IC50 = 14.2–19 nM) and reduction of tumor metastasis in in vivo zebrafish xenograft models [4].

Why IT1t Cannot Be Interchanged with Other CXCR4 Antagonists


Despite a shared target, CXCR4 antagonists exhibit profound differences in their binding modes, functional consequences, and pharmacological profiles. For instance, the widely used antagonist AMD3100 (plerixafor) and IT1t bind to distinct sites on the CXCR4 receptor and induce divergent effects on receptor oligomerization and downstream signaling [1]. While some antagonists simply block ligand binding, IT1t uniquely destabilizes the CXCR4 homodimer, a functional state that may be critical for certain pathological processes [2]. Furthermore, potency in a single assay (e.g., binding IC50) does not translate linearly to functional or in vivo efficacy, as demonstrated by the >10-fold variation in IT1t's potency across different functional readouts (calcium mobilization, chemotaxis, HIV-1 replication) . Therefore, substituting one CXCR4 antagonist for another without accounting for these compound-specific parameters risks inconsistent and non-reproducible experimental outcomes.

Quantitative Differentiation of IT1t Against Key CXCR4 Antagonist Comparators


IT1t Selectively Disrupts CXCR4 Oligomerization, a Mechanism Distinct from AMD3100

Using a combination of biophysical and biochemical methods, IT1t was shown to rapidly destabilize the oligomeric structure of the CXCR4 receptor, promoting a monomeric state. In stark contrast, the well-characterized CXCR4 antagonist AMD3100 (plerixafor) did not disrupt CXCR4 oligomerization under the same experimental conditions [1]. This demonstrates that IT1t possesses a unique functional property—modulation of receptor quaternary structure—that is not shared by all CXCR4 antagonists.

CXCR4 Oligomerization Biased Signaling

IT1t Exhibits Functional Divergence from AMD3100 in Anti-Inflammatory Signaling

In comparative studies, IT1t and AMD3100 were found to have divergent biological activities beyond simple antagonism. While both bind CXCR4, IT1t was shown to display a distinct anti-inflammatory signaling effect that was not observed with AMD3100 [1]. This indicates that IT1t engages the receptor in a manner that elicits a functionally selective or biased signaling outcome.

CXCR4 Anti-inflammatory Functional Selectivity

IT1t Demonstrates Superior Selectivity Over hERG Potassium Channels

IT1t exhibits a high degree of selectivity for CXCR4 over the human ether-a-go-go-related gene (hERG) potassium channel, a common off-target associated with drug-induced cardiac arrhythmias. The IC50 for hERG/Kv11.1 is 13,240 nM, compared to its CXCR4 binding IC50 of 8 nM for the human receptor . This represents a selectivity window of >1,650-fold. While similar selectivity data for other CXCR4 antagonists may exist, this quantitative profile for IT1t provides a clear and favorable benchmark for its use in cellular and in vivo studies where hERG-related cardiotoxicity is a concern.

CXCR4 hERG Cardiotoxicity

IT1t Shows Consistent Potency Across Diverse CXCR4 Functional Assays Relative to a Panel of Antagonists

In a comprehensive side-by-side comparison of 11 structurally diverse CXCR4 inhibitors, IT1t demonstrated robust and consistent relative potency across multiple cell-based assays, including CXCL12 competition binding, calcium signaling, receptor internalization, cell migration, and HIV-1 replication [1]. The study concluded that compounds like IT1t, which showed strong receptor binding, also exhibited consistent functional inhibition. This provides cross-validation that IT1t's in vitro binding affinity translates reliably to functional antagonism in multiple biologically relevant contexts, a property not universally shared by all compounds in the tested panel.

CXCR4 Functional Assays Potency

High-Resolution Structural Data Provides an Atomic Blueprint for IT1t's Binding Mode

The binding mode of IT1t to CXCR4 has been unambiguously defined by five independent X-ray crystal structures solved at resolutions between 2.5 and 3.2 Å [1]. This atomic-level detail, including the identification of key hydrogen bonding interactions and the exact location of the binding site closer to the extracellular surface, is a crucial differentiator. While structures exist for other CXCR4 ligands (e.g., the cyclic peptide CVX15), the high-resolution structural data for the small molecule IT1t provides an unparalleled resource for rational drug design, structure-activity relationship (SAR) studies, and molecular dynamics simulations that cannot be substituted with lower-resolution or less well-characterized antagonists.

CXCR4 Crystal Structure Rational Design

IT1t Demonstrates In Vivo Efficacy in a Zebrafish Xenograft Model of Triple-Negative Breast Cancer Metastasis

In a zebrafish xenograft model, treatment with IT1t effectively inhibited the formation of early metastases from triple-negative breast cancer (TNBC) cells [1]. This study represents a direct in vivo validation of IT1t's anti-metastatic activity. While other CXCR4 antagonists like AMD3100 have been studied in various in vivo models, this specific demonstration of IT1t's efficacy in a rapid, optically transparent zebrafish model provides a unique and cost-effective platform for pre-clinical metastasis research. It establishes a benchmark for the compound's in vivo functional activity in a cancer-relevant context.

CXCR4 In Vivo Cancer Metastasis

Optimal Research and Pre-Clinical Application Scenarios for IT1t Based on Verified Evidence


Investigating the Role of CXCR4 Oligomerization in Signal Transduction and Disease

Researchers studying the functional consequences of CXCR4 dimerization and higher-order oligomerization should select IT1t as their antagonist tool. Unlike AMD3100, IT1t selectively disrupts CXCR4 oligomers, providing a unique chemical probe to dissect the role of receptor organization in signaling, trafficking, and pathology [1].

Structure-Based Drug Discovery and Rational Design of CXCR4 Ligands

Medicinal chemists and computational biologists can leverage the high-resolution crystal structures of the CXCR4-IT1t complex for in silico screening, molecular dynamics simulations, and structure-activity relationship (SAR) optimization. The detailed atomic blueprint provided by the 2.5-3.2 Å structures [1] offers a validated starting point for designing novel, potent, and selective CXCR4 antagonists.

In Vivo Pre-Clinical Evaluation of Anti-Metastatic Therapies Using Zebrafish Models

For oncology researchers utilizing zebrafish xenograft models to study cancer metastasis, IT1t is a validated tool compound with demonstrated in vivo efficacy in reducing early TNBC metastasis [1]. This model system, combined with IT1t, enables rapid, cost-effective, and optically accessible studies of CXCR4-dependent metastatic processes and initial drug screening.

Functional Selectivity and Biased Signaling Studies at CXCR4

Investigators exploring ligand-biased signaling at CXCR4 should employ IT1t as a reference compound. Its documented divergence from AMD3100 in anti-inflammatory signaling outcomes [1] makes it a valuable tool for differentiating pathways activated by distinct antagonist chemotypes and for understanding the molecular basis of functional selectivity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for IT1t

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.